molecular formula C13H21N3O4S B5434704 N-(3,4-dimethyl-5-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(3,4-dimethyl-5-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5434704
M. Wt: 315.39 g/mol
InChI Key: WSMQASDBXPCBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethyl-5-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, commonly known as DIPPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIPPA is a piperidinecarboxamide derivative that has been synthesized using various methods.

Mechanism of Action

DIPPA binds to the heme group of the nNOS enzyme, preventing it from producing nitric oxide (NO). This inhibition of NO production has been found to have a neuroprotective effect in various animal models of neurological disorders.
Biochemical and Physiological Effects
DIPPA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in the brain, which can cause oxidative stress and damage to neurons. DIPPA has also been found to reduce inflammation in the brain, which is a common feature of many neurological disorders.

Advantages and Limitations for Lab Experiments

DIPPA has several advantages for lab experiments. It is a potent and selective inhibitor of nNOS, which makes it a valuable tool for studying the role of this enzyme in various neurological disorders. However, DIPPA has some limitations as well. It is a relatively new compound, and its long-term effects on the nervous system are not yet fully understood. Furthermore, DIPPA has poor solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of DIPPA. One area of research is the development of more potent and selective inhibitors of nNOS. Another area of research is the investigation of the long-term effects of DIPPA on the nervous system. Additionally, DIPPA could be used as a tool to study the role of nNOS in other physiological processes beyond the nervous system. Finally, the development of new methods for synthesizing DIPPA could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, N-(3,4-dimethyl-5-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, or DIPPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIPPA is a potent and selective inhibitor of nNOS, a crucial enzyme in the regulation of the nervous system. DIPPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DIPPA, including the development of more potent and selective inhibitors of nNOS, investigation of its long-term effects on the nervous system, and the use of DIPPA as a tool to study the role of nNOS in other physiological processes.

Synthesis Methods

The synthesis of DIPPA can be achieved using various methods. One of the most commonly used methods is the reaction of 3,4-dimethyl-5-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with piperidine and ethylsulfonyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DIPPA has been extensively studied for its potential use as a tool in scientific research. It has been found to be a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme. nNOS is an enzyme that plays a crucial role in the regulation of the nervous system, and its inhibition has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-4-21(18,19)16-7-5-6-11(8-16)12(17)14-13-9(2)10(3)15-20-13/h11H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQASDBXPCBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.